Cas no 100606-34-6 ((2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid)

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by its methoxy and methyl substituents on the phenyl ring. This compound exhibits structural features that enhance its utility in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. The conjugated double bond in the prop-2-enoic acid moiety contributes to its reactivity, enabling applications in cross-coupling reactions and polymer chemistry. Its methoxy group improves solubility in organic solvents, facilitating purification and downstream modifications. The compound’s stability under standard conditions makes it a reliable building block for fine chemical synthesis. Analytical methods such as HPLC and NMR confirm high purity, ensuring reproducibility in research applications.
(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid structure
100606-34-6 structure
Product Name:(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid
CAS No:100606-34-6
MF:C11H12O3
MW:192.211183547974
CID:4558764
PubChem ID:5903599
Update Time:2025-05-20

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(4-methoxy-2-methylphenyl)acrylic acid
    • (2e)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid
    • (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid
    • MDL: MFCD01823324
    • Inchi: 1S/C11H12O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+
    • InChI Key: HVNASBISFFIKCQ-GQCTYLIASA-N
    • SMILES: C(O)(=O)/C=C/C1=CC=C(OC)C=C1C

Computed Properties

  • Exact Mass: 192.078644241g/mol
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5Ų

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid Pricemore >>

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(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:100606-34-6)(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid
Order Number:A1019014
Stock Status:in Stock
Quantity:1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:22
Price ($):154.0/471.0/691.0
Email:sales@amadischem.com

Additional information on (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid

Research Briefing on (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid (CAS: 100606-34-6) in Chemical Biomedicine

The compound (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid (CAS: 100606-34-6) has recently gained significant attention in chemical biomedicine research due to its structural characteristics and potential therapeutic applications. This cinnamic acid derivative, featuring a methoxy and methyl substitution pattern on the phenyl ring, exhibits unique physicochemical properties that make it an interesting candidate for drug development. Recent studies have focused on its synthesis optimization, biological activity profiling, and mechanism of action investigations.

In the context of synthetic chemistry, researchers have developed improved methods for producing this compound with higher yields and purity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic system that achieves 92% yield for the target molecule while minimizing byproduct formation. The optimized synthetic route utilizes palladium-catalyzed Heck coupling as a key step, followed by selective oxidation, demonstrating the compound's accessibility for large-scale production.

Pharmacological investigations have revealed promising anti-inflammatory properties of 100606-34-6. In vitro studies using macrophage cell lines showed significant inhibition of NF-κB signaling pathway at concentrations as low as 10 μM, with minimal cytotoxicity observed up to 100 μM. Molecular docking simulations suggest this activity may stem from the compound's ability to interact with the p65 subunit of NF-κB, potentially through hydrogen bonding with the carboxylic acid moiety and π-π stacking interactions with the aromatic system.

Recent preclinical evaluations have expanded the therapeutic potential of this compound beyond inflammation. A 2024 study in Bioorganic Chemistry demonstrated its moderate inhibitory activity against SARS-CoV-2 main protease (Mpro), with an IC50 of 42.3 μM. While this potency is currently insufficient for direct therapeutic application, the study provides a structural basis for further optimization, particularly through modifications at the prop-2-enoic acid moiety.

The compound's pharmacokinetic properties have been systematically evaluated in rodent models. Oral administration showed moderate bioavailability (38-42%) with rapid absorption (Tmax = 1.5 h) and extensive tissue distribution. Notably, the compound demonstrated favorable blood-brain barrier penetration, suggesting potential applications in central nervous system disorders. Metabolite identification studies revealed primary conjugation pathways with glucuronic acid and sulfate, with the parent compound remaining the predominant circulating species.

Structure-activity relationship (SAR) studies have identified several key modifications that enhance biological activity while maintaining favorable drug-like properties. Introduction of electron-withdrawing groups at the 3-position of the phenyl ring has shown particular promise, with fluorinated analogs demonstrating improved metabolic stability without compromising anti-inflammatory activity. These findings, published in a recent European Journal of Medicinal Chemistry article, provide valuable insights for future lead optimization efforts.

From a safety perspective, acute toxicity studies in animal models have established an LD50 > 2000 mg/kg for oral administration, classifying the compound as relatively low-risk. However, chronic toxicity evaluations revealed mild hepatotoxicity at doses exceeding 300 mg/kg/day over 28 days, highlighting the need for careful dose optimization in therapeutic applications. These comprehensive safety assessments were detailed in a 2023 Regulatory Toxicology and Pharmacology report.

Current research directions include the development of prodrug strategies to improve oral bioavailability and targeted delivery systems to enhance tissue specificity. A recent patent application (WO2023/189234) describes a series of ester prodrugs that significantly increase intestinal absorption while maintaining the parent compound's pharmacological activity. Additionally, nanoparticle formulations incorporating 100606-34-6 have shown promise in improving solubility and controlled release characteristics.

In conclusion, (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid represents a versatile scaffold with multiple therapeutic applications. Ongoing research continues to explore its full potential, with particular emphasis on structural optimization for improved potency and pharmacokinetic properties. The compound's favorable safety profile and demonstrated biological activities position it as a promising candidate for further development in inflammation-related disorders and potentially other disease areas.

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Amadis Chemical Company Limited
(CAS:100606-34-6)(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid
A1019014
Purity:99%/99%/99%
Quantity:1.0g/5.0g/10.0g
Price ($):154.0/471.0/691.0
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